N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Description
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group and an isoquinolinyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(23)21-13-5-7-14(8-6-13)22-18(24)11-26-17-4-2-3-16-15(17)9-10-20-19(16)25/h2-8H,9-11H2,1H3,(H,20,25)(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWNJSYLBNRDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the acetamidophenyl and isoquinolinyl intermediates. These intermediates are then coupled through an esterification reaction to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituent introduced.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamidophenyl derivatives and isoquinolinyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves multi-step reactions starting from acetamidophenyl and isoquinolinyl intermediates. The final compound is formed through esterification reactions under carefully controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further investigation as a therapeutic agent against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has been found to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of key enzymes involved in cell cycle regulation and apoptosis.
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors that modulate biochemical pathways. For instance, its anticancer activity may be linked to the inhibition of enzymes that promote cell division or survival pathways in cancer cells.
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
- Inhibition Studies : In a study evaluating the compound's inhibitory effects on cancer cell lines, it demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted its potential as an anticancer agent through apoptosis induction mechanisms.
- Antimicrobial Testing : Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for specific bacterial strains, indicating promising therapeutic potential.
- Structure-Activity Relationship (SAR) : The SAR analysis suggested that modifications to the acetamidophenyl and isoquinolinyl moieties could enhance biological activity. This finding provides a pathway for future drug design efforts aimed at optimizing efficacy and reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
